4-[(4-Fluorophenyl)methyl]oxan-4-ol
Overview
Description
4-[(4-Fluorophenyl)methyl]oxan-4-ol is a chemical compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . It is also known by its IUPAC name, 4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of a fluorophenyl group attached to an oxan-4-ol structure, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)methyl]oxan-4-ol typically involves the reaction of 4-fluorobenzyl chloride with tetrahydro-2H-pyran-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-[(4-Fluorophenyl)methyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the oxan-4-ol structure can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]oxan-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with aromatic residues in proteins, while the oxan-4-ol structure can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-[(4-Fluorophenyl)methyl]oxan-4-ol can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)methyl]oxan-4-ol: This compound has a chlorophenyl group instead of a fluorophenyl group, which can result in different chemical reactivity and biological activity.
4-[(4-Bromophenyl)methyl]oxan-4-ol: The presence of a bromophenyl group can also influence the compound’s properties, particularly in terms of its interactions with biological targets.
4-[(4-Methylphenyl)methyl]oxan-4-ol: The methyl group can affect the compound’s hydrophobicity and overall chemical behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability and reactivity compared to other halogenated analogs.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNMEKPCNNVOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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